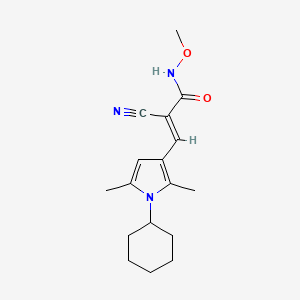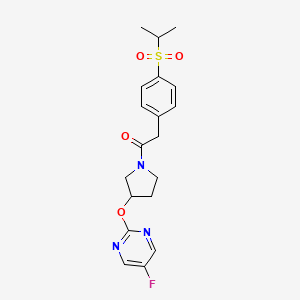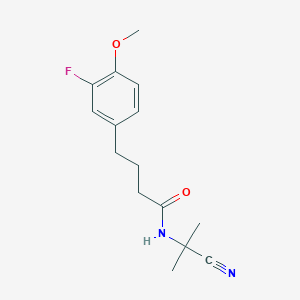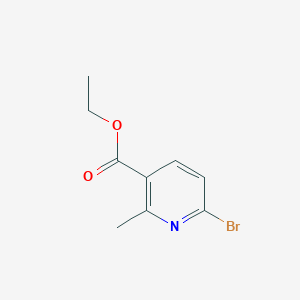![molecular formula C22H26N4O4 B2516474 1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea CAS No. 2379994-85-9](/img/structure/B2516474.png)
1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea is a complex organic compound that features a benzoxazole ring, a morpholine moiety, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Morpholine Moiety: This step involves the reaction of the benzoxazole intermediate with morpholine, often under basic conditions.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The urea linkage can be reduced to form an amine.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted benzoxazole derivatives.
科学研究应用
1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzoxazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, while the methoxyphenyl group can modulate its binding affinity to the target.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features a methoxyphenyl group and has applications in medicinal chemistry.
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Uniqueness
1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea is unique due to its combination of a benzoxazole ring, a morpholine moiety, and a methoxyphenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-28-18-5-2-16(3-6-18)8-9-23-22(27)24-17-4-7-21-19(14-17)20(25-30-21)15-26-10-12-29-13-11-26/h2-7,14H,8-13,15H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCIVIOVSZXKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)ON=C3CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)
![4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2516398.png)
![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)
![5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2516400.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2516401.png)



![N-[1-(cyclopentylmethyl)piperidin-4-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2516405.png)

![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2516411.png)
![4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2516413.png)

